Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-
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Overview
Description
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the morpholino group and the chloro substituent in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and ethanolamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The ethanolamine moiety can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form amines.
Condensation reactions: The compound can react with carboxylic acids or acid chlorides to form amides or esters
Common Reagents and Conditions
Nucleophilic substitution: Sodium carbonate, dioxane or tetrahydrofuran, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic substitution: Substituted triazines with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines
Scientific Research Applications
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in the treatment of lung, breast, and ovarian cancers.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholino groups in the triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell division and proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.
4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in condensation reactions for the synthesis of amides and esters .
Uniqueness
2-((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its combination of the chloro and morpholino groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
140638-78-4 |
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Molecular Formula |
C9H14ClN5O2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H14ClN5O2/c10-7-12-8(11-1-4-16)14-9(13-7)15-2-5-17-6-3-15/h16H,1-6H2,(H,11,12,13,14) |
InChI Key |
MZKZCNLFQLCLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)Cl |
Origin of Product |
United States |
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